molecular formula C11H12FN3 B1414695 (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1344958-96-8

(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B1414695
CAS No.: 1344958-96-8
M. Wt: 205.23 g/mol
InChI Key: MJZHEFWTFQBKHO-MRVPVSSYSA-N
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Description

(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a chiral amine compound featuring a fluorinated aromatic ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves several key steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom on the aromatic ring is often done using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. One common method is the reduction of a corresponding ketone using a chiral reducing agent like ®-CBS catalyst.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction of the aromatic ring or pyrazole moiety can be achieved using hydrogenation or metal hydrides.

    Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Reduced aromatic or pyrazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Chemistry:

    Ligand Design: Used in the synthesis of ligands for metal-catalyzed reactions.

    Building Block: Serves as a precursor for more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • (1R)-1-[3-chloro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
  • (1R)-1-[3-bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine
  • (1R)-1-[3-methyl-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Comparison:

  • Fluorine vs. Chlorine/Bromine: The fluorine atom provides unique electronic properties, such as increased electronegativity and smaller atomic radius, which can enhance binding affinity and selectivity.
  • Pyrazole Substitution: The presence of different substituents on the pyrazole ring can significantly alter the compound’s biological activity and pharmacokinetic properties.

Properties

IUPAC Name

(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15/h2-8H,13H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZHEFWTFQBKHO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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